molecular formula C60H95N23O21S2 B1618344 Bleomycin B4 CAS No. 9060-11-1

Bleomycin B4

Número de catálogo B1618344
Número CAS: 9060-11-1
Peso molecular: 1538.7 g/mol
Clave InChI: XRKOAIXTCFOKJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bleomycin B4 is a complex of related glycopeptide antibiotics from Streptomyces verticillus . It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors .


Synthesis Analysis

The total syntheses of bleomycin A2, which is similar to Bleomycin B4, involves methylation of bleomycin demethyl A2 . This synthetic strategy represents a versatile approach for the elaboration of a wide variety of BLM congeners . Efforts have been made to generate new BLM analogues over the past decades for potential drug leads with better clinical efficacy and lower toxicity .


Molecular Structure Analysis

The molecular formula of Bleomycin B4 is C60H95N23O21S2 . The InChI and Canonical SMILES can be found on PubChem . The X-ray crystal structures of BLM-binding proteins from S. verticillus and Tn5, designated BLMA and BLMT, respectively, show that two BLM molecules bind to two BLM-binding pockets formed by the alternate arm exchange of two monomeric BLMA (BLMT) molecules .


Chemical Reactions Analysis

Bleomycin B4 is a polar cytotoxic agent. Its analysis requires peculiar sample preparation and chromatographic separation, which heavily impacts the precision of such an analytical method . A ratiometric fluorescence assay for BLM has been designed based on Cu2±triggered fluorogenic reactions coupled with nanoparticle-mediated autocatalytic reactions .

Aplicaciones Científicas De Investigación

Cancer Chemotherapy

Bleomycin B4: is part of the bleomycin family, which are glycopeptide antibiotics with notable anticancer activities. They are used in combination chemotherapy regimens to treat various malignancies due to their ability to mediate metal-dependent oxidative cleavage of DNA or RNA . The therapeutic applications, however, are restricted by dose-dependent lung toxicity and potential incidence of lung fibrosis .

Treatment of Testicular Cancer

A cocktail regimen of bleomycins, including Bleomycin B4 , etoposide, and cisplatin, is highly effective for metastatic testicular cancer patients, with a curative rate of 90–95% . This highlights its significant role in combination therapy for this particular type of cancer.

Pulmonary Toxicity Mitigation

Research has focused on understanding the mechanisms of bleomycin-induced lung injury to mitigate its adverse effects. Studies suggest that the inhibition of Rad51 plays a pivotal role in bleomycin-induced senescence and lung injury, offering potential strategies to alleviate the pulmonary toxicity of bleomycin .

DNA Repair Mechanism Studies

Bleomycin B4 induces senescence and repression of DNA repair via downregulation of Rad51. This has been used to study the DNA damage response and repair mechanisms, particularly homologous recombination (HR) repair in alveolar epithelial cells .

Development of New Drug Leads

Substantial efforts have been made to generate new bleomycin analogues, including Bleomycin B4 , for potential drug leads that present better clinical efficacy but lower toxicity . This includes the isolation of congeners, chemical synthesis, and biosynthesis.

Targeted Cancer Therapy

The “tumor-seeking” role of bleomycin disaccharide, a component of Bleomycin B4 , has been demonstrated to serve as a promising tool for cancer diagnosis and a potential ligand for targeted therapy . However, practical applications are often hampered by the lack of availability of the BLM disaccharide .

Mecanismo De Acción

Target of Action

Bleomycin B4, a glycopeptide antibiotic, primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking .

Mode of Action

Bleomycin B4 interacts with its target, DNA, by inducing DNA strand breaks . Some studies suggest that bleomycin B4 also inhibits the incorporation of thymidine into DNA strands . The primary mechanism by which bleomycin works is by attaching to metal ions like iron and creating metallobleomycin complexes, which causes oxidative damage to DNA . Between 30 and 40 deoxyribose linkages, these reactive oxygen species can disrupt DNA single- and double-strands .

Biochemical Pathways

The biochemical pathways affected by bleomycin B4 involve the homologous recombination (HR) repair pathway . The inhibition of Rad51 expression, a key protein in the HR pathway, suppresses this pathway . This suppression leads to the accumulation of DNA lesions and cellular senescence .

Pharmacokinetics

The pharmacokinetics of intravenously injected bleomycin B4 demonstrate a slower plasma clearance rate in elderly patients compared to younger ones . This slow monophasic elimination of bleomycin from serum implies a longer therapeutic window, from 8 to up to 40 minutes or even longer post-bleomycin injection . This could impact the bioavailability of the drug and its therapeutic efficacy.

Result of Action

The molecular and cellular effects of bleomycin B4’s action involve the induction of cellular senescence and DNA damage . Bleomycin exposure leads to dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are likely due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bleomycin B4. For instance, the occurrence of pulmonary toxicity with bleomycin B4 is a significant concern . This toxicity is thought to be due to accelerated DNA damage and senescence in alveolar epithelial cells (AECs), a key factor in the development of lung pathology . Understanding these mechanisms is crucial for mitigating the adverse effects of bleomycin B4 .

Safety and Hazards

Bleomycin B4 may cause genetic defects and cancer . Precautionary measures include not handling until all safety precautions have been read and understood . If exposed or concerned, get medical advice/attention .

Direcciones Futuras

Stem cells have shown promise in repairing bleomycin-induced lung injury . The development of a best-practice clinical guideline for the use of bleomycin in the treatment of germ cell tumours aims to homogenise practice across the UK . A new class of integrin antibodies for fibrosis has also been discovered .

Propiedades

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKOAIXTCFOKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H95N23O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bleomycin B4

CAS RN

9060-11-1
Record name Bleomycin B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bleomycin B4
Reactant of Route 2
Bleomycin B4
Reactant of Route 3
Bleomycin B4
Reactant of Route 4
Bleomycin B4
Reactant of Route 5
Bleomycin B4
Reactant of Route 6
Bleomycin B4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.